molecular formula C22H21N3O3 B14864303 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B14864303
M. Wt: 375.4 g/mol
InChI Key: VXTKUYGMWUCKKU-UHFFFAOYSA-N
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Description

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, a methoxyphenyl group, and a dihydroisoquinoline moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of the Pyridazinone Core: The pyridazinone core can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.

    Coupling of the Two Moieties: The final step involves coupling the dihydroisoquinoline moiety with the pyridazinone core using a suitable linker, such as an oxoethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dihydroisoquinolin-2(1H)-yl)ethanol: This compound shares the dihydroisoquinoline moiety but lacks the pyridazinone core.

    6,7-Dimethoxy-3,4-dihydroisoquinoline: Similar in structure but with different substituents on the isoquinoline ring.

    N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide: A related compound with potential biological activity.

Uniqueness

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is unique due to its combination of the pyridazinone core and the dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(2-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C22H21N3O3/c1-28-20-9-5-4-8-18(20)19-10-11-21(26)25(23-19)15-22(27)24-13-12-16-6-2-3-7-17(16)14-24/h2-11H,12-15H2,1H3

InChI Key

VXTKUYGMWUCKKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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